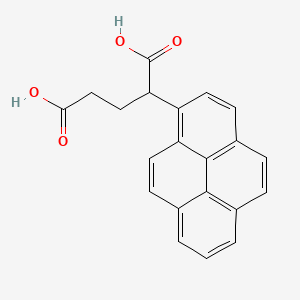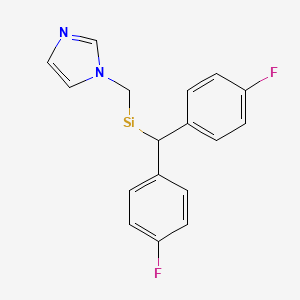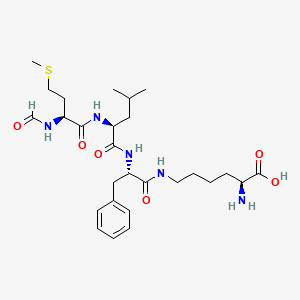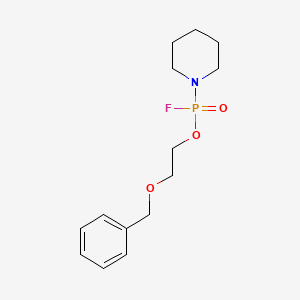
2-pyren-1-ylpentanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyren-1-ylpentanedioic acid is an organic compound that features a pyrene moiety attached to a pentanedioic acid chain. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyren-1-ylpentanedioic acid typically involves the functionalization of pyrene. One common method is the Friedel-Crafts acylation of pyrene with glutaric anhydride, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyren-1-ylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: 2-pyren-1-ylpentanol.
Substitution: Halogenated pyrene derivatives.
Applications De Recherche Scientifique
2-Pyren-1-ylpentanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules due to its aromatic structure.
Medicine: Investigated for potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 2-pyren-1-ylpentanedioic acid involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Similar Compounds:
Pyrene: The parent compound, known for its photophysical properties.
1-Pyrenecarboxylic acid: A simpler derivative with one carboxylic acid group.
Pyrene-1,6-dione: An oxidized form of pyrene.
Uniqueness: this compound is unique due to its dual functional groups (pyrene and pentanedioic acid), allowing it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
| 86803-20-5 | |
Formule moléculaire |
C21H16O4 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-pyren-1-ylpentanedioic acid |
InChI |
InChI=1S/C21H16O4/c22-18(23)11-10-17(21(24)25)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9,17H,10-11H2,(H,22,23)(H,24,25) |
Clé InChI |
MKXUPVSKVZYRRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)



